2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C11H13BrN4O and its molecular weight is 297.15 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2098039-06-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a bromoethyl group and a pyrazole moiety. Its molecular formula is , with a molecular weight of 297.15 g/mol. The structural formula can be represented as follows:
Pharmacological Activity
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The following subsections summarize the key findings related to the biological activity of this compound.
Anti-inflammatory Activity
In studies assessing the anti-inflammatory effects of similar pyrazole derivatives, compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized from pyrazole frameworks demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
Compounds with similar structures have been tested for their antimicrobial efficacy against various bacterial strains. In vitro studies indicated that certain pyrazole derivatives exhibited promising results against E. coli, Bacillus subtilis, and Aspergillus niger, suggesting potential applications in treating infections .
The mechanism by which this compound exerts its biological effects may involve modulation of specific molecular targets such as enzymes or receptors involved in inflammatory pathways. The interaction with these targets can lead to the inhibition of inflammatory mediators and microbial growth.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation in carrageenan-induced edema models. Some compounds demonstrated significant reduction in edema comparable to ibuprofen .
- Antimicrobial Screening : Research involving the screening of pyrazole derivatives against Mycobacterium tuberculosis revealed that certain compounds exhibited high levels of inhibition, suggesting their potential as anti-tubercular agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(2-bromoethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-8-7-9(2)16(13-8)10-3-4-11(17)15(14-10)6-5-12/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONMKDPEANSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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